molecular formula C13H8FNO4 B581399 4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid CAS No. 1280786-72-2

4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid

Cat. No.: B581399
CAS No.: 1280786-72-2
M. Wt: 261.208
InChI Key: TXSMMXNGTYCZST-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound features a biphenyl core with a fluoro group at the 4’ position, a nitro group at the 3’ position, and a carboxylic acid group at the 3 position. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Safety and Hazards

When handling this compound, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a suitable catalyst.

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Amino derivative: Formed by the reduction of the nitro group.

    Alcohol derivative: Formed by the reduction of the carboxylic acid group.

    Substituted biphenyls: Formed by nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

    4-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the biphenyl core.

    4-Fluoro-4’-nitro-1,1’-biphenyl: Similar structure but lacks the carboxylic acid group.

    3-Nitro-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but lacks the fluoro group.

Uniqueness: 4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and binding affinity, while the nitro and carboxylic acid groups provide versatile sites for chemical modifications and interactions.

Properties

IUPAC Name

3-(4-fluoro-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-5-4-9(7-12(11)15(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSMMXNGTYCZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681855
Record name 4'-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-72-2
Record name 4'-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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